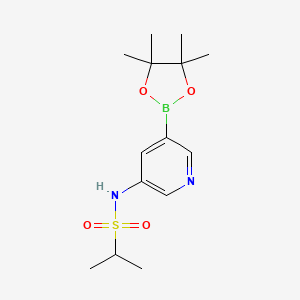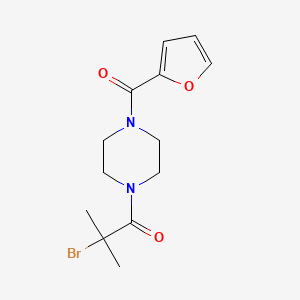![molecular formula C21H29N3O5 B1375751 1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate CAS No. 1251001-99-6](/img/structure/B1375751.png)
1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate” is a chemical compound with the molecular formula C21H31N3O4 . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H31N3O4/c1-20(2,3)28-18(25)23-12-9-21(10-13-23)16-22-11-14-24(21)19(26)27-15-17-7-5-4-6-8-17/h4-8,22H,9-16H2,1-3H3 . This code represents the structure of the molecule.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 389.49 . It is a pale-yellow to yellow-brown sticky oil to semi-solid .
Scientific Research Applications
Crystal Structure Analysis
The study of crystal structures of related compounds provides insights into their physical and chemical properties. For instance, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, which has similar structural features, reveals mirror symmetry and chair conformation, enhancing our understanding of the spatial arrangement of such molecules (Dong et al., 1999).
Synthesis and Derivative Formation
The process of synthesizing and forming derivatives of 1,4,9-triazaspiro[5.5]undecane is fundamental in exploring the compound’s potential applications. This includes the synthesis of mono- and di-substituted derivatives through bromination, cyanoethylation, and alkylation (Kuroyan et al., 1986).
Solid-Phase Synthesis Applications
The microwave-assisted solid-phase synthesis of diazaspirocycles, including compounds related to 1,4,9-triazaspiro[5.5]undecane, highlights innovative synthetic methods. This technique involves the direct annulation of primary amines with resin-bound bismesylates, a critical development in synthetic chemistry (Macleod et al., 2006).
Divergent Synthesis Techniques
Research on the divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes, involving Michael addition of lithium enolate to a tetrasubstituted olefin, provides insights into the versatility and flexibility of synthetic routes for such compounds (Yang et al., 2008).
properties
IUPAC Name |
1-O-benzyl 9-O-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-20(2,3)29-18(26)23-12-9-21(10-13-23)17(25)22-11-14-24(21)19(27)28-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOGHOJRJTWLOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NCCN2C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

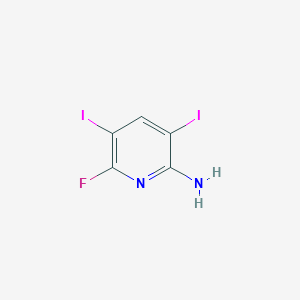
![Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate](/img/structure/B1375669.png)
![tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1375670.png)
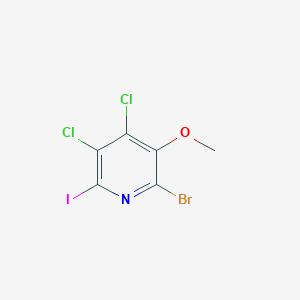
![tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1375677.png)
![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1375678.png)
![tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1375679.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B1375680.png)
![6-Bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1375682.png)
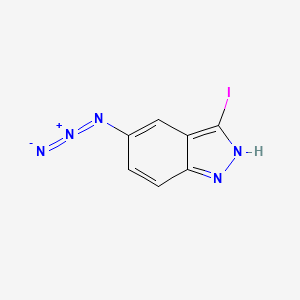

![tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1375687.png)
